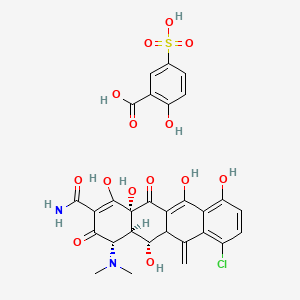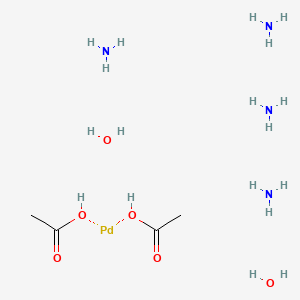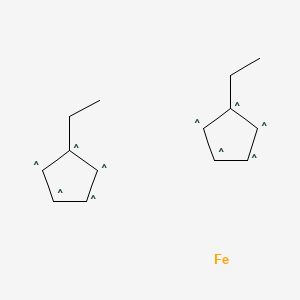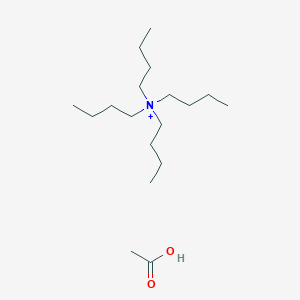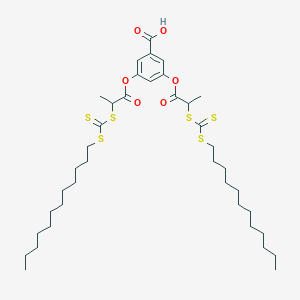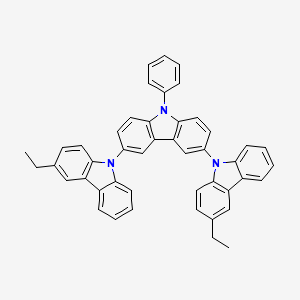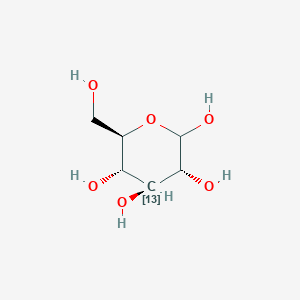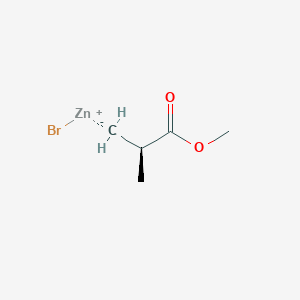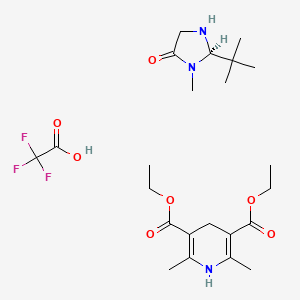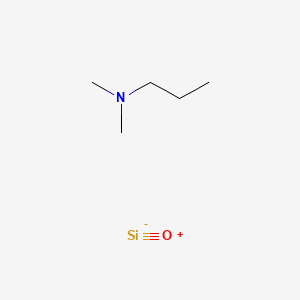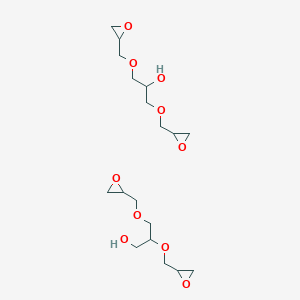
Glycerol diglycidyl ether, technical grade
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerol diglycidyl ether (GDE) is an aliphatic epoxy monomer. It serves as a diepoxy crosslinker, possessing several key properties:
- Low viscosity epoxy matrix.
- Cures with aliphatic amines to form a thermosetting material.
- Exhibits good flexibility, low shrinkage, and strong adhesion .
Métodos De Preparación
Synthetic Routes:: GDE can be synthesized through the reaction of glycerol with epichlorohydrin. The process involves epoxide ring-opening and results in the formation of GDE. The reaction typically occurs under alkaline conditions.
Industrial Production:: Industrial production methods involve scaling up the synthetic route. Large-scale reactors facilitate the reaction between glycerol and epichlorohydrin. The resulting GDE can then be purified and processed for commercial use.
Análisis De Reacciones Químicas
Types of Reactions:: GDE can undergo various chemical reactions, including:
Epoxide Ring-Opening: The reactive epoxide groups allow GDE to participate in ring-opening reactions with nucleophiles.
Crosslinking: When cured with aliphatic amines, GDE forms crosslinked networks, contributing to its thermosetting properties.
Amines: Aliphatic amines (e.g., ethylenediamine) serve as curing agents.
Alkaline Conditions: The initial synthesis requires an alkaline environment.
Major Products:: The primary product is the crosslinked epoxy network formed during curing. This network provides GDE’s desirable properties.
Aplicaciones Científicas De Investigación
GDE finds applications across various fields:
Chemistry: Used in epoxy formulations for coatings, adhesives, and composites.
Biology: As a crosslinker in biomaterials and drug delivery systems.
Medicine: In tissue engineering and controlled drug release.
Industry: For electrical insulation, coatings, and biodegradable plastics.
Mecanismo De Acción
GDE’s effects stem from its ability to crosslink and form a three-dimensional network. It enhances material properties, such as flexibility and adhesion. Specific molecular targets and pathways may vary based on the application context.
Comparación Con Compuestos Similares
GDE’s uniqueness lies in its aliphatic nature and compatibility with amine curing agents. Similar compounds include other epoxy monomers like bisphenol A diglycidyl ether and epoxy novolacs .
Remember that GDE’s versatility makes it valuable in both research and industrial settings.
Propiedades
Fórmula molecular |
C18H32O10 |
|---|---|
Peso molecular |
408.4 g/mol |
Nombre IUPAC |
1,3-bis(oxiran-2-ylmethoxy)propan-2-ol;2,3-bis(oxiran-2-ylmethoxy)propan-1-ol |
InChI |
InChI=1S/2C9H16O5/c10-7(1-11-3-8-5-13-8)2-12-4-9-6-14-9;10-1-7(12-5-9-6-14-9)2-11-3-8-4-13-8/h2*7-10H,1-6H2 |
Clave InChI |
QFMWJDGCJROGRC-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)COCC(CO)OCC2CO2.C1C(O1)COCC(COCC2CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



